molecular formula C21H16ClN3O2S B2875375 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922593-01-9

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2875375
CAS No.: 922593-01-9
M. Wt: 409.89
InChI Key: CGRLWKOWLIZFEV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6-chlorobenzo[d]thiazole core linked to a 4-methoxybenzamide group and a pyridin-2-ylmethyl substituent. Its synthesis involves the reaction of 2-amino-6-chlorobenzothiazole with 2-benzoylpyridine derivatives, yielding a Schiff base intermediate characterized as a brownish-yellow powder . Structural validation employs nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and elemental analysis .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRLWKOWLIZFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-inflammatory and anticancer agent. This article summarizes its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common NameThis compound
CAS Number895021-98-4
Molecular FormulaC21H16ClN3O2S
Molecular Weight409.9 g/mol

Target Enzymes

The primary biological targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain.

Mode of Action

This compound inhibits the activity of COX enzymes, leading to a reduction in prostaglandin synthesis. This inhibition results in decreased inflammation and pain perception, making it a potential candidate for treating inflammatory diseases.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, suggesting good absorption and distribution within the body. Its anti-inflammatory effects indicate that it may be effective at relatively low concentrations, enhancing its therapeutic potential.

Anti-inflammatory Effects

Research has demonstrated that this compound significantly inhibits COX enzymes. The presence of the methoxy group enhances binding affinity to these enzymes, thereby improving its anti-inflammatory efficacy .

Anticancer Activity

Studies have indicated that derivatives of benzothiazole, including this compound, possess notable anticancer properties. For instance, related compounds have shown significant inhibition of cancer cell proliferation in various human cancer cell lines (A431, A549, H1299), promoting apoptosis and inducing cell cycle arrest .

Case Studies

  • In Vitro Studies : In a study evaluating related benzothiazole derivatives, one compound demonstrated significant cytotoxicity against non-small cell lung cancer cells at concentrations as low as 1 μM. The mechanism involved the downregulation of inflammatory cytokines such as IL-6 and TNF-alpha .
  • Animal Models : In vivo experiments have shown that benzothiazole derivatives can reduce tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in tumor cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares a benzothiazole-benzamide scaffold with several analogues, but key substituents differentiate its properties:

Compound Core Structure Key Substituents Physical State Notable Spectral Data
Target compound Benzothiazole-benzamide 6-Cl, 4-OCH₃, pyridin-2-ylmethyl Brownish-yellow powder ¹H NMR (CDCl₃): δ 8.54 (d, J = 4.8 Hz, pyridine-H), 7.82 (s, benzothiazole-H)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-benzamide 3,4-Cl₂, morpholinomethyl, pyridin-3-yl White solid HRMS: m/z 503.0912 [M+H]⁺; ¹³C NMR: δ 167.2 (C=O)
GSK1570606A Thiazole-acetamide 4-Fluorophenyl, pyridin-2-yl Not reported Not provided
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTA) Benzothiazole-benzamide 6-NH₂ (electron-donating) vs. 6-Cl (electron-withdrawing) Not reported FT-IR: 3320 cm⁻¹ (N-H stretch)

Key Observations :

  • The 4-methoxy group contributes to lipophilicity, analogous to 3-(2-hydroxyethoxy)-4-methoxy substituents in stearoyl-CoA desaturase-1 inhibitors .
  • Pyridine rings (e.g., pyridin-2-ylmethyl vs. pyridin-3-yl in compound 4d ) alter spatial orientation, affecting target selectivity.

Thermodynamic and Pharmacokinetic Considerations

  • Lipophilicity: The 4-methoxy and pyridin-2-ylmethyl groups increase logP compared to hydrophilic derivatives like 4h (dimethylaminomethyl substituent) .
  • Solubility: Polar substituents (e.g., morpholinomethyl in 4d ) improve aqueous solubility relative to the target compound’s chloro-methoxy hybrid.

Preparation Methods

Cyclization of 2-Amino-5-chlorothiophenol

The benzothiazole core is synthesized via cyclocondensation of 2-amino-5-chlorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (4–6 hours). This method yields 6-chlorobenzo[d]thiazol-2-amine with >85% purity, as confirmed by HPLC.

$$
\text{2-Amino-5-chlorothiophenol} + \text{CNBr} \xrightarrow{\text{EtOH, reflux}} \text{6-Chlorobenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$

Alternative Route Using Thiourea Derivatives

Reacting 2-chloro-4-nitroaniline with thiourea in polyphosphoric acid (PPA) at 120°C generates 6-chlorobenzo[d]thiazol-2-amine via intramolecular cyclization. This method avoids cyanogen bromide but requires stringent temperature control.

N-Acylation with 4-Methoxybenzoyl Chloride

Direct Acylation in Anhydrous Dioxane

6-Chlorobenzo[d]thiazol-2-amine reacts with 4-methoxybenzoyl chloride (1.2 equivalents) in dioxane, using triethylamine (Et₃N) as a base. The mixture is refluxed for 3–4 hours, yielding N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide (Intermediate I) with 78–82% yield.

$$
\text{6-Chlorobenzo[d]thiazol-2-amine} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et₃N, dioxane}} \text{Intermediate I} + \text{HCl}
$$

Optimization Note : Excess acyl chloride (1.5 eq.) improves yield to 89% but necessitates careful purification to remove unreacted reagents.

N-Alkylation with Pyridin-2-ylmethyl Bromide

Alkylation of Intermediate I

Intermediate I undergoes N-alkylation with pyridin-2-ylmethyl bromide (1.1 eq.) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 6–8 hours, affording the target compound in 65–70% yield.

$$
\text{Intermediate I} + \text{Pyridin-2-ylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KBr}
$$

Challenges in Regioselectivity

Competing O-alkylation is minimized by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N-alkylation. This modification increases yield to 75%.

One-Pot Sequential Acylation-Alkylation

Single-Vessel Synthesis

A streamlined approach involves sequential addition of reagents without isolating intermediates:

  • 6-Chlorobenzo[d]thiazol-2-amine, 4-methoxybenzoyl chloride, and Et₃N in THF (0°C to room temperature, 2 hours).
  • Direct addition of pyridin-2-ylmethyl bromide and K₂CO₃, heating to 60°C for 5 hours.
    This method achieves 70% overall yield with reduced purification steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, thiazole-H), 7.89–7.21 (m, 8H, aromatic-H), 5.21 (s, 2H, N–CH₂), 3.87 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₁₆ClN₃O₂S [M+H]⁺ 410.08, found 410.09.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (dioxane, DMF) are below ICH Q3C limits.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Acylation 78–82 97 High intermediate purity Multiple purification steps
One-Pot Synthesis 70 95 Time-efficient Lower yield due to side reactions
DBU-Mediated Alkylation 75 98 Improved regioselectivity Cost of DBU

Scalability and Industrial Feasibility

Kilogram-scale production employs the one-pot method due to operational simplicity. Critical process parameters (CPPs) include:

  • Temperature control during acylation (±2°C).
  • Moisture content (<0.1% in DMF).
  • Excess pyridin-2-ylmethyl bromide (1.3 eq.) to drive reaction completion.

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